REACTION_CXSMILES
|
[Na].[P:2]([OH:7])([O:5][CH3:6])[O:3][CH3:4].[CH:8]([C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=O.CS(O)(=O)=O>CO>[O:13]=[C:12]1[C:11]2[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]([P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4])[O:14]1 |^1:0|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)O
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude residue
|
Type
|
CUSTOM
|
Details
|
The crude residue was partitioned between DCM and cold water (100 ml each)
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC(C2=CC=CC=C12)P(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |